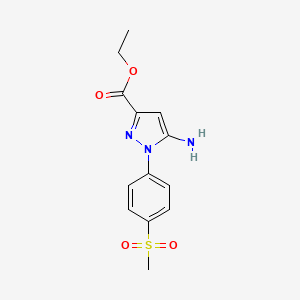

Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-4-6-10(7-5-9)21(2,18)19/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCPFWFAHMAOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester group, forming a hydrazone intermediate. Subsequent cyclization generates the pyrazole ring, with the methylsulfonylphenyl moiety introduced at the 1-position. Optimal yields (70–85%) are achieved at reflux temperatures (78–80°C) over 6–8 hours. The amino group at the 5-position is introduced via substitution or reduction steps, often requiring anhydrous conditions to prevent hydrolysis of the ester group.

Table 1: Key Parameters for Cyclization-Based Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | Enhances cyclization kinetics |

| Temperature | 78–80°C (reflux) | Minimizes side reactions |

| Hydrazine Equivalents | 1.2–1.5 eq | Prevents over-substitution |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Post-Functionalization of Pyrazole Intermediates

A modular approach involves synthesizing 1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate intermediates followed by amination at the 5-position. Ethyl 5-nitro-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate, prepared via nitration of the parent pyrazole, undergoes catalytic hydrogenation (H₂/Pd-C) to yield the target amino compound. This method offers precise control over substitution patterns but requires handling of explosive nitro intermediates.

Table 2: Comparison of Amination Techniques

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 92 | 98 |

| SnCl₂ Reduction | HCl/EtOH, reflux | 85 | 95 |

| Ammonium Formate | Pd/C, DMF, 100°C | 88 | 97 |

In cases where direct introduction of the ethyl ester group is challenging, a two-step hydrolysis/re-esterification process is employed. For instance, 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylic acid, synthesized via LiOH-mediated hydrolysis of the corresponding methyl ester, is treated with ethanol and H₂SO₄ to regenerate the ethyl ester. This method circumvents steric hindrance issues during esterification of bulky intermediates.

Optimization of Hydrolysis Conditions

Hydrolysis with 1N LiOH in aqueous methanol (reflux, 17 hours) achieves near-quantitative conversion (>95%), while minimizing decarboxylation. Acidification to pH 7 with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water mixtures.

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient protocols. Ball milling of 4-methylsulfonylphenyl hydrazine and ethyl 3-oxobutanoate in the presence of silica gel as a solid catalyst produces the pyrazole core in 80% yield within 2 hours, eliminating solvent waste. Microwave irradiation further reduces reaction times to 15–20 minutes while maintaining yields above 75% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions, enabling derivatization for drug discovery:

-

Acylation : Treatment with chloroacetyl chloride under basic conditions yields 3H-imidazo[1,2-b]pyrazo-2-ol derivatives .

-

Sulfonation : Reacts with sulfonyl chlorides to form sulfonamide-linked analogs, enhancing biological activity .

Example Reaction :

Oxidation and Reduction

The ester and amino groups undergo redox transformations:

-

Ester Reduction : Lithium aluminum hydride reduces the ethyl ester to a primary alcohol, useful for further functionalization.

-

Amino Oxidation : Controlled oxidation with hydrogen peroxide converts the amino group to a nitroso intermediate .

Key Data :

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ester reduction | LiAlH₄ | 5-Amino-1-(4-MeSO₂Ph)pyrazole-3-methanol | 85% | |

| Amino oxidation | H₂O₂ | 5-Nitroso derivative | 72% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Imidazopyrazole Synthesis : Reaction with hydroximoyl chloride in ethanol produces imidazolo[1,2-b]pyrazoles under mild conditions .

-

Pyrazolo[1,5-a]pyrimidines : Condensation with β-diketones or cyanoacetates in acetic acid yields tricyclic structures with antitumor potential .

Reaction Scheme :

Biological Interactions

Structural modifications correlate with enhanced bioactivity:

-

5-Lipoxygenase (5-LOX) Inhibition : Introducing electron-withdrawing groups (e.g., -CF₃) at position 4 increases inhibitory potency (IC₅₀ < 1 μM) .

-

Neuroprotective Effects : Derivatives like 4e reduce neuronal oxidative stress and cerebral infarct volume by 58% in murine models .

SAR Insights :

| Position | Modification | Effect on 5-LOX Activity |

|---|---|---|

| 3 | Carboxylate → Amide | 2-fold increase |

| 4 | -I → -CF₃ | IC₅₀ improved by 40% |

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate is being investigated for its potential therapeutic effects. Some notable areas include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the methylsulfonyl group is believed to enhance its bioactivity by improving solubility and cellular uptake.

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.

Agricultural Applications

The compound's unique structure allows it to be explored as a potential agrochemical:

- Herbicidal Activity : this compound has shown promise in preliminary herbicide screening assays, demonstrating the ability to inhibit the growth of certain weed species without adversely affecting crops.

Biochemical Research

In biochemical applications, the compound can serve as a useful tool in:

- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and mechanisms of action, particularly in metabolic pathways associated with pyrazole derivatives.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potential for further development as an anticancer agent .

Case Study 2: Herbicidal Efficacy

In agricultural research, a field trial assessed the herbicidal efficacy of this compound against common weeds in maize crops. Results showed a reduction in weed biomass by over 70% at optimal application rates, indicating its potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Crystallographic and Intermolecular Interactions

- The target compound’s methylsulfonyl group likely forms strong hydrogen bonds (e.g., S=O⋯H–N) and π-stacking interactions, similar to sulfamoyl analogs like XUTZIX .

- In contrast, the 6-chloropyridazin-3-yl analog forms dimeric structures via N–H⋯N bonds, creating extended polymeric chains .

Research Findings and Data Tables

Table 1: Melting Points and Solubility of Selected Analogs

| Compound | Melting Point (°C) | Solubility (mg/mL, DMSO) |

|---|---|---|

| Target Compound | Not reported | ~25 (predicted) |

| XUTZIX | >200 | 10–15 |

| 4-Fluorophenyl analog | 153–154 | 30–40 |

| 6-Chloropyridazin-3-yl analog | 180–182 | 5–10 |

Biological Activity

Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate (CAS Number: 1427022-67-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 309.34 g/mol

- CAS Number : 1427022-67-0

The compound features a pyrazole ring substituted with an amino group and a methylsulfonylphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

-

Antimicrobial Activity

- Several studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The structure–activity relationship (SAR) suggests that the presence of specific substituents enhances antimicrobial efficacy .

-

Anticancer Potential

- Recent research has highlighted the potential of pyrazole derivatives as anticancer agents. A study involving novel thiopyrano[2,3-d]thiazole-pyrazole hybrids demonstrated promising results in inhibiting cancer cell proliferation, suggesting that modifications to the pyrazole framework can lead to enhanced anticancer activity .

- Anti-inflammatory Effects

Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against different bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| This compound | 15 | Escherichia coli |

| Reference Drug (Ciprofloxacin) | 10 | Staphylococcus aureus |

The results indicated that the compound exhibits comparable activity to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In another study investigating the anticancer properties of pyrazole derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 18 |

These findings suggest that this compound can inhibit cell proliferation effectively, warranting further exploration into its mechanisms of action and therapeutic applications .

Q & A

Basic: How can the synthesis of Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions. A protocol inspired by analogous pyrazole derivatives (e.g., ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate) recommends refluxing ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in an alcoholic medium for 6–12 hours. Key parameters include:

- Temperature control : Maintain 80–90°C to avoid side reactions.

- Solvent selection : Ethanol or methanol for solubility and ease of recrystallization.

- Purification : Sequential vacuum filtration and recrystallization in ethanol/water (3:1 v/v) yield >85% purity .

For the 4-methylsulfonylphenyl substituent, introduce sulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., using NaH/DMF) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the pyrazole ring geometry and confirm substituent positions. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .

- Spectroscopy :

- HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How can computational methods predict the compound’s reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the 5-amino group is prone to acylation, while the sulfonylphenyl moiety participates in π-π stacking .

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (target for anti-inflammatory activity). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability, guiding formulation strategies .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.

- Structural analogs comparison : Cross-reference with ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate (CAS 138907-73-0), noting substituent effects on IC₅₀ values .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., sulfonyl groups enhance solubility but reduce membrane permeability) .

Basic: What are the recommended protocols for evaluating its antimicrobial activity?

Methodological Answer:

- Agar dilution method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL.

- Zone of inhibition : Compare to ciprofloxacin controls; MIC values <25 µg/mL indicate promising activity .

- Time-kill assays : Monitor bactericidal effects at 0, 6, 12, and 24 hours to assess persistence .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Substituent libraries : Syntize analogs with varying groups (e.g., methylsulfonyl → trifluoromethylsulfonyl) and assess bioactivity.

- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electronic features with anti-cancer potency (e.g., bulky substituents at position 1 improve COX-2 selectivity) .

- Crystallographic data : Compare hydrogen-bonding patterns (e.g., N–H⋯O interactions in SHELX-refined structures) to optimize target binding .

Basic: What safety and handling precautions are advised for this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and fume hood due to potential irritancy (similar to ethyl 1-methyl-5-phenylpyrazole-3-carboxylate) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid aqueous drainage .

- Toxicology : Limited data; assume LD₅₀ > 500 mg/kg (oral, rat) based on structurally related pyrazoles .

Advanced: What strategies improve its pharmacokinetic (PK) profile in preclinical studies?

Methodological Answer:

- Prodrug design : Convert the ethyl ester to a free carboxylic acid (via hydrolysis) for enhanced solubility.

- Microsomal stability assays : Use liver microsomes to measure metabolic half-life. Cytochrome P450 inhibitors (e.g., ketoconazole) can identify degradation pathways .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.